molecular formula C20H14ClIN4O B316708 N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide

Cat. No.: B316708
M. Wt: 488.7 g/mol
InChI Key: YADKXWKTDWHLGD-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes halogenation, nitration, and amination reactions. Specific conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure consistency and quality. Techniques such as crystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include halogens for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary but often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology

In biological research, N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions .

Medicine

Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide stands out due to its unique combination of a benzotriazole core and halogenated functional groups. This combination provides a balance of stability and reactivity, making it versatile for various applications .

Properties

Molecular Formula

C20H14ClIN4O

Molecular Weight

488.7 g/mol

IUPAC Name

N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]-2-iodobenzamide

InChI

InChI=1S/C20H14ClIN4O/c1-12-6-8-13(9-7-12)26-24-18-10-15(21)17(11-19(18)25-26)23-20(27)14-4-2-3-5-16(14)22/h2-11H,1H3,(H,23,27)

InChI Key

YADKXWKTDWHLGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4I

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4I

Origin of Product

United States

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